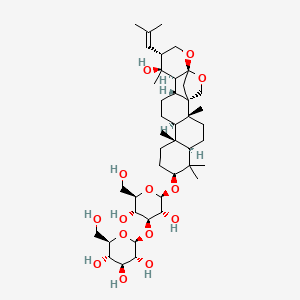

Bacopaside N2

Description

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O14/c1-20(2)14-21-17-51-42-18-41(19-52-42)22(34(42)40(21,7)50)8-9-26-38(5)12-11-27(37(3,4)25(38)10-13-39(26,41)6)55-36-32(49)33(29(46)24(16-44)54-36)56-35-31(48)30(47)28(45)23(15-43)53-35/h14,21-36,43-50H,8-13,15-19H2,1-7H3/t21-,22-,23-,24-,25+,26-,27+,28-,29-,30+,31-,32-,33+,34+,35+,36+,38+,39-,40+,41+,42-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBAJFFGCXINLY-ZGAWJQKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Bacopaside N2: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure elucidation of Bacopaside N2, a key triterpenoid saponin isolated from the medicinal plant Bacopa monnieri. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. It details the spectroscopic data, experimental protocols, and logical workflow employed in identifying the complex molecular structure of this compound.

This compound belongs to the dammarane-type triterpenoid saponins, a class of compounds recognized for their significant neuropharmacological activities. The precise characterization of its chemical structure is fundamental for understanding its mechanism of action, establishing structure-activity relationships, and enabling its synthesis or semi-synthesis for further therapeutic development.

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated through extensive spectroscopic analysis, including Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. While the original research that first described this compound as a constituent of 'Bacoside B' did not provide its isolated spectroscopic data, its identity is defined by its aglycone and sugar moieties, which have been thoroughly characterized in related compounds from Bacopa monnieri. This compound is a diglycosidic saponin.[1][2]

The core structure consists of the aglycone, jujubogenin, linked to a disaccharide chain at the C-3 position. The elucidation of closely related bacosides provides the foundational data for the characterization of this compound. The following tables summarize the key quantitative data derived from the analysis of jujubogenin glycosides.

Table 1: Key Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₂H₆₈O₁₄ |

| Molecular Weight | 797.0 g/mol |

| Class | Dammarane-type Triterpenoid Saponin |

| Aglycone | Jujubogenin |

| Glycosylation | Diglycosidic at C-3 |

Table 2: Representative ¹³C NMR Chemical Shift Data for the Jujubogenin Aglycone Moiety (in Pyridine-d₅)

Note: Specific data for isolated this compound is not available in the reviewed literature. This table presents representative data for a jujubogenin aglycone from a closely related saponin, which serves as a reference for the core structure.

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| 1 | 38.9 | 16 | 35.8 |

| 2 | 26.7 | 17 | 53.5 |

| 3 | 88.9 | 18 | 16.3 |

| 4 | 39.4 | 19 | 16.1 |

| 5 | 56.3 | 20 | 73.9 |

| 6 | 18.4 | 21 | 27.1 |

| 7 | 35.2 | 22 | 36.1 |

| 8 | 40.1 | 23 | 125.8 |

| 9 | 50.5 | 24 | 131.2 |

| 10 | 37.2 | 25 | 25.8 |

| 11 | 21.1 | 26 | 17.9 |

| 12 | 25.4 | 27 | 25.9 |

| 13 | 47.5 | 28 | 28.1 |

| 14 | 51.8 | 29 | 16.9 |

| 15 | 31.5 | 30 | 17.4 |

Experimental Protocols

The elucidation of the structure of this compound involves a multi-step process, from the extraction from plant material to final spectroscopic analysis. The following protocols are based on established methodologies for the isolation and characterization of saponins from Bacopa monnieri.

Extraction and Isolation

-

Plant Material Preparation : Air-dried and powdered aerial parts of Bacopa monnieri are used as the starting material.

-

Solvent Extraction : The powdered plant material is successively extracted with solvents of increasing polarity, typically starting with a non-polar solvent like petroleum ether to remove lipids, followed by exhaustive extraction with methanol (MeOH).

-

Fractionation : The concentrated methanolic extract is subjected to solvent-solvent partitioning. A common scheme involves partitioning between n-butanol and water, where the saponin-rich fraction is concentrated in the n-butanol layer.

-

Chromatographic Purification : The butanolic extract undergoes multiple chromatographic steps for the isolation of individual compounds.

-

Column Chromatography : The extract is first fractionated on a silica gel column using a gradient elution system, typically with chloroform-methanol-water mixtures of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC) : Fractions containing mixtures of saponins are further purified using reversed-phase HPLC (RP-HPLC). A C18 column is commonly employed with a mobile phase consisting of an acetonitrile and water (often with a pH-adjusting buffer like sodium sulphate) gradient.[3] This step is crucial for separating closely related isomers like Bacopaside N1 and N2.

-

Structure Elucidation Techniques

-

Mass Spectrometry (MS) :

-

Technique : High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the isolated compound.

-

Procedure : The purified sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer.

-

Data Analysis : The molecular ion peak ([M+H]⁺ or [M+Na]⁺) provides the molecular weight. Fragmentation patterns can give preliminary information about the sugar sequence and the aglycone structure.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Technique : A suite of 1D and 2D NMR experiments are conducted to determine the complete chemical structure, including the stereochemistry. This includes ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments.

-

Sample Preparation : The isolated compound is dissolved in a deuterated solvent, typically pyridine-d₅ or methanol-d₄, for analysis.

-

Data Analysis :

-

¹H and ¹³C NMR : Provide information on the number and types of protons and carbons present.

-

DEPT : Distinguishes between CH, CH₂, and CH₃ groups.

-

COSY (¹H-¹H Correlation Spectroscopy) : Identifies proton-proton spin-spin couplings within the same spin system, helping to trace the connectivity of the aglycone and sugar rings.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away. This is critical for determining the linkages between the sugar units and the attachment point of the sugar chain to the aglycone.

-

-

Workflow and Signaling Pathways

The logical flow of the structure elucidation process is critical for systematically piecing together the molecular puzzle.

Caption: Workflow for the Elucidation of this compound Structure.

This comprehensive approach, combining meticulous isolation techniques with powerful spectroscopic methods, is essential for the unambiguous determination of the chemical structure of complex natural products like this compound. The detailed characterization of this molecule is a critical step towards unlocking its full therapeutic potential.

References

The Discovery and Neuroprotective Potential of Bacopaside N2 from Bacopa monnieri: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacopaside N2, a triterpenoid saponin isolated from the medicinal plant Bacopa monnieri, is a compound of growing interest within the neuroscience and natural product chemistry fields. Traditionally, Bacopa monnieri has been utilized in Ayurvedic medicine for its cognitive-enhancing and neuroprotective properties. Modern phytochemical investigations have identified a class of compounds known as bacosides as the primary active constituents responsible for these effects. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and quantitative analysis of this compound. Furthermore, it explores the current understanding of its neuroprotective mechanisms, drawing from studies on related bacosides and postulating its involvement in key signaling pathways. This document aims to serve as a comprehensive resource for researchers engaged in the study of Bacopa monnieri and the development of novel neuroprotective agents.

Introduction

Bacopa monnieri (L.) Wettst., commonly known as Brahmi, has a long history of use in traditional Indian medicine as a nerve tonic to improve memory and intellect. The neuropharmacological effects of this plant are primarily attributed to its rich content of dammarane-type triterpenoid saponins, collectively known as bacosides. Among the various bacosides identified, this compound is a diglycosidic saponin that contributes to the overall bioactivity of Bacopa monnieri extracts.[1] Its potential to modulate neurotransmitter systems, coupled with antioxidant and neuronal communication-enhancing activities, makes it a significant subject for neuroprotection research.[1] This guide will delve into the technical aspects of this compound's discovery and characterization, providing a foundation for further investigation into its therapeutic potential.

Discovery and Isolation of this compound

The initial isolation and characterization of this compound were reported as part of a broader phytochemical investigation of Bacopa monnieri. The process involves a multi-step extraction and chromatographic purification protocol.

Experimental Protocol: Isolation of this compound

The following protocol is a summarized representation of the methodologies employed in the initial isolation of this compound and other saponins from Bacopa monnieri.

-

Plant Material and Extraction:

-

Dried, powdered whole plant material of Bacopa monnieri is subjected to extraction with a polar solvent, typically methanol or an ethanol-water mixture, at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.

-

The saponin glycosides, including this compound, are enriched in the n-butanol fraction.

-

-

Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography over silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of methanol in chloroform or ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

-

Further Purification:

-

The pooled fractions containing the saponin mixture are further purified using repeated column chromatography, often on silica gel or reversed-phase (C18) columns.

-

Final purification to yield isolated compounds like this compound may be achieved through preparative High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Molecular Formula: C42H68O14

-

Molecular Weight: 797.0 g/mol

-

Structure: this compound is a diglycosidic saponin, meaning it has a triterpenoid aglycone core with two sugar moieties attached.

Spectroscopic Data

| Technique | Observation | Interpretation |

| 1H NMR | Reveals the number and types of protons in the molecule, including signals for the triterpenoid backbone and the sugar units. | Helps to determine the connectivity of atoms and the stereochemistry of the molecule. |

| 13C NMR | Shows the number of carbon atoms and their chemical environments. | Provides information about the carbon skeleton of the aglycone and the sugar residues. |

| 2D NMR (COSY, HMQC, HMBC) | Establishes correlations between protons and carbons. | Allows for the complete assignment of the proton and carbon signals and confirms the connectivity of the sugar units to the aglycone. |

| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern. | Confirms the molecular formula and the sequence of the sugar moieties. |

Quantitative Analysis

A validated reversed-phase high-performance liquid chromatographic (RP-HPLC) method has been developed for the simultaneous determination of twelve bacopa saponins, including this compound, in Bacopa monnieri extracts and commercial formulations.[2]

Experimental Protocol: HPLC Quantification of this compound

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: Reversed-phase C18 column (e.g., Luna C18, 5 µm).[2]

-

Mobile Phase: An isocratic mobile phase consisting of 0.05 M sodium sulphate buffer (pH 2.3) and acetonitrile (68.5:31.5, v/v).[2]

-

Flow Rate: 1.0 ml/min.[2]

-

Detection: UV detection at a specific wavelength (e.g., 205 nm).

-

Quantification: The concentration of this compound in a sample is determined by comparing its peak area to that of a certified reference standard.

Quantitative Data

The content of this compound and other saponins can vary depending on the plant source, extraction method, and formulation.

| Sample Type | Total Saponin Content (%) | This compound Content | Reference |

| Bacopa monnieri Plant Material | 5.1 - 22.17 | Varies; a major bacopasaponin | [2] |

| Bacopa monnieri Extracts | Varies | Varies | [2] |

| Commercial Formulations | 1.47 - 66.03 mg/capsule or tablet | Varies | [2] |

Neuroprotective Activity and Proposed Signaling Pathways

While direct experimental studies exclusively on this compound are limited, the neuroprotective effects of Bacopa monnieri extracts and its constituent bacosides are well-documented. These effects are attributed to a combination of antioxidant, anti-inflammatory, and neuromodulatory activities. The proposed mechanisms of action for bacosides, which likely include this compound, involve the modulation of key signaling pathways crucial for neuronal survival and synaptic plasticity.

Antioxidant and Anti-inflammatory Mechanisms

Bacosides are known to enhance the brain's antioxidant defense system by increasing the activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This helps to mitigate oxidative stress, a key contributor to neurodegenerative processes. Furthermore, bacosides may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Modulation of CREB Signaling Pathway

The cAMP response element-binding protein (CREB) is a transcription factor that plays a critical role in neuronal plasticity, learning, and memory. The activation of CREB through phosphorylation (pCREB) leads to the transcription of genes involved in synaptic growth and function. It is hypothesized that bacosides, potentially including this compound, can promote the phosphorylation of CREB, thereby enhancing cognitive function and providing neuroprotection.

Inhibition of NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In the context of neuroinflammation, the activation of NF-κB can lead to the production of pro-inflammatory molecules that contribute to neuronal damage. Bacosides are thought to exert anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of inflammatory mediators.

Conclusion and Future Directions

This compound is a significant constituent of Bacopa monnieri with potential neuroprotective properties. While its isolation and chemical characterization are well-established, further research is required to fully elucidate its specific biological activities and mechanisms of action. Future studies should focus on:

-

In vitro and in vivo validation: Conducting specific assays to determine the neuroprotective efficacy of isolated this compound in cell culture and animal models of neurodegeneration.

-

Mechanism of action studies: Investigating the direct effects of this compound on the CREB and NF-κB signaling pathways, as well as other potential molecular targets.

-

Pharmacokinetic and bioavailability studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its potential as a therapeutic agent.

A deeper understanding of the pharmacological properties of this compound will contribute to the development of standardized, evidence-based neuroprotective therapies derived from Bacopa monnieri.

References

- 1. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Propagation, Phytochemical and Neuropharmacological Profiles of Bacopa monnieri (L.) Wettst.: A Review [mdpi.com]

The Biosynthesis of Bacopaside N2: A Technical Guide for Researchers

Abstract

Bacopaside N2 is a significant triterpenoid saponin derived from the medicinal plant Bacopa monnieri. Renowned for its neuroprotective and cognitive-enhancing properties, understanding its biosynthesis is critical for metabolic engineering, yield optimization, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and regulatory influences. It includes a compilation of quantitative data from various studies, detailed experimental protocols for extraction and analysis, and visual diagrams of the metabolic pathway and experimental workflows to facilitate advanced research and development.

Introduction

Bacopa monnieri (L.) Wettst., commonly known as Brahmi, is a cornerstone of traditional Ayurvedic medicine, primarily used to enhance memory and intellect. The therapeutic effects of this plant are largely attributed to a class of saponins known as bacosides. Among these, this compound (C₄₂H₆₈O₁₄) is a prominent dammarane-type triterpenoid saponin recognized for its biological activities.[1][2][3][4] The biosynthesis of this compound is a complex process originating from the universal isoprenoid pathway, involving a series of enzymatic modifications including cyclization, oxidation, and glycosylation. This document synthesizes current knowledge to present an in-depth guide to this pathway.

The Biosynthetic Pathway of this compound

The formation of this compound is an intricate process that begins with fundamental precursor molecules and involves a cascade of enzymatic reactions. The pathway can be broadly divided into three main stages:

-

Formation of the Isoprenoid Precursor, Isopentenyl Pyrophosphate (IPP).

-

Synthesis of the Triterpenoid Backbone.

-

Glycosylation of the Aglycone to form this compound.

The biosynthesis of bacosides is not fully elucidated, and the specific enzymes responsible for the final glycosylation steps leading to this compound are yet to be definitively identified. The pathway described below represents the generally accepted route for dammarane-type triterpenoid saponins in Bacopa monnieri.[5][6]

Stage 1: Formation of Isoprenoid Precursors

The journey to this compound begins in the cytoplasm and plastids of the plant cell with the synthesis of the five-carbon building blocks, Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP).[7] These molecules are produced via two distinct pathways:

-

The Mevalonate (MVA) Pathway: Occurring primarily in the cytosol, this pathway starts with Acetyl-CoA. Key enzymes include Acetyl-CoA Acetyltransferase (AACT) and 3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGR) , a critical rate-limiting enzyme.[8][9]

-

The Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate.[10]

These pathways converge to supply the necessary IPP and DMAPP for isoprenoid synthesis.[7]

Stage 2: Synthesis of the Triterpenoid Backbone

IPP and DMAPP are condensed to form Farnesyl Pyrophosphate (FPP), a C15 intermediate. The key steps to the triterpenoid aglycone are as follows:

-

Squalene Synthesis: Two molecules of FPP are catalytically joined by Squalene Synthase (SQS) , a crucial branch-point enzyme that directs carbon flux towards triterpenoid and sterol synthesis. This reaction forms squalene, a C30 linear hydrocarbon.[5][11]

-

Cyclization: Squalene undergoes epoxidation to form 2,3-oxidosqualene. This intermediate is then cyclized by Dammarenediol Synthase , an oxidosqualene cyclase (OSC), to create the dammarane-type triterpene structure.[5][12]

-

Aglycone Formation: The dammarane scaffold is further modified by a series of oxidation reactions, catalyzed by Cytochrome P450 monooxygenases , to produce the characteristic triterpenoid aglycones of bacosides: jujubogenin and its isomer, pseudojujubogenin .[5][6]

Stage 3: Glycosylation

The final and most diverse stage of bacoside biosynthesis is the attachment of sugar moieties to the aglycone backbone. This process is catalyzed by UDP-glycosyltransferases (UGTs) , which transfer sugar molecules from an activated sugar donor (like UDP-glucose) to the aglycone.[5][6] The specific sequence and type of sugars attached determine the final bacoside produced. While the precise UGTs responsible for synthesizing this compound have not been fully characterized, it is known that these enzymes are responsible for the rich diversity of bacosides found in Bacopa monnieri.[6][13]

Pathway Visualization

The following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow for bacoside analysis.

Quantitative Data Summary

The biosynthesis of this compound is tightly regulated and can be influenced by various external stimuli, known as elicitors. These elicitors often lead to the upregulation of key biosynthetic genes and a subsequent increase in bacoside accumulation.

| Elicitor/Modification | Gene/Enzyme Affected | Fold Change/Increase | Reference |

| Microbial Combination (Chitiniphilus sp. & Streptomyces sp.) | Bacoside A Production | 1.5-fold increase | [9][11] |

| Methyl Jasmonate (100 µM) | BmSQS1 (Squalene Synthase) | 4.2-fold upregulation | [7] |

| Methyl Jasmonate (100 µM) | CYP716A12 (Hydroxylase) | 3.8-fold upregulation | [7] |

| Salicylic Acid (50 µM) | β-amyrin synthase activity | 65% increase | [7] |

| Salicylic Acid (50 µM) | This compound Accumulation | 2.1-fold increase | [7] |

| Tamarindus indica Seed Exudate | Total Bacoside Level | 1.7-fold increase | [8] |

| Tamarindus indica Seed Exudate | MVA Pathway Genes (BmAACT, BmHMGR, BmMDD, BmSQS, BmBAS) | Upregulation | [8] |

| Overexpression of BmSQS1 & Silencing of BmG10H | Relative amount of Bacopaside N1/N2 | Enhanced | [5] |

| Copper Sulphate (500µM) | BmACCT (Acetyl-CoA acetyltransferase) | Upregulation | [12] |

Experimental Protocols

Protocol for Extraction of Bacosides from Bacopa monnieri

This protocol describes a general method for obtaining a bacoside-rich extract from dried plant material suitable for subsequent analysis.

Materials:

-

Dried, powdered Bacopa monnieri plant material.

-

Methanol (HPLC grade) or 95% Ethanol.

-

Soxhlet apparatus or rotary shaker.

-

Rotary evaporator.

-

Filtration apparatus (e.g., Whatman No. 1 filter paper).

Procedure:

-

Accurately weigh 10-15 g of finely crushed, dried B. monnieri powder.[5]

-

Transfer the powder to a flask or the thimble of a Soxhlet extractor.

-

Add a suitable volume of extraction solvent (e.g., 10 ml of 80% methanol per gram of powder).[2]

-

Maceration Method: Place the flask on a rotary shaker and agitate for at least 6 hours at room temperature.[2]

-

Soxhlet Method: Extract with 95% methanol at 50°C for 3 hours.[5]

-

After extraction, separate the supernatant from the plant debris by centrifugation (6000 RPM for 10 min) or filtration.[2]

-

Repeat the extraction process on the plant residue two more times to ensure complete extraction. Pool the supernatants.

-

Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until the solvent is fully removed.

-

The resulting dried extract is the crude bacoside-rich fraction, which can be stored at -20°C for further analysis.[2]

Protocol for Quantification of Bacosides by RP-HPLC

This protocol outlines a validated method for the separation and quantification of bacosides, including this compound, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Instrumentation and Columns:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][9]

Reagents and Mobile Phase:

-

Acetonitrile (HPLC grade).

-

Anhydrous Sodium Sulphate.

-

Sulphuric Acid or Orthophosphoric Acid.

-

Methanol (HPLC grade).

-

Reference standards (e.g., Bacopaside II, Bacoside A3, etc.).

-

Mobile Phase (Isocratic): Prepare a solution of 0.72% w/v anhydrous sodium sulphate in water and adjust the pH to 2.3 with sulphuric acid. Mix this buffer with acetonitrile in a ratio of approximately 685:315 (v/v).[9] The exact ratio may require optimization.

Procedure:

-

Standard Preparation: Prepare a stock solution of a primary reference standard (e.g., Bacopaside II) at 1 mg/mL in methanol. Create a series of dilutions (e.g., 10-200 µg/mL) to generate a calibration curve.[9]

-

Sample Preparation: Accurately weigh 10 mg of the dried plant extract and dissolve it in 10 mL of methanol.[5] For analysis, dilute this solution further with methanol to a final concentration expected to be within the range of the calibration curve (e.g., 100 µg/mL).[2]

-

Filter the final sample solution through a 0.2 or 0.45 µm syringe filter prior to injection.[2][5]

-

Chromatographic Conditions:

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards. This compound is one of the major bacopasaponins.[12]

-

Quantify the amount of this compound by integrating the peak area and calculating the concentration using the linear regression equation derived from the standard calibration curve.

Conclusion and Future Directions

The biosynthetic pathway of this compound, as part of the larger family of bacosides, is a complex and highly regulated process. While the foundational steps through the MVA/MEP and triterpenoid synthesis pathways are well-established, significant research opportunities remain. The foremost challenge is the functional characterization of the specific cytochrome P450s and UDP-glycosyltransferases that catalyze the final, diversifying steps to produce this compound. Elucidating these enzymatic players will unlock the potential for metabolic engineering in heterologous systems like yeast or E. coli, or for targeted upregulation in B. monnieri itself, paving the way for sustainable, high-yield production of this valuable neuroprotective compound. Further investigation into the signaling pathways that respond to elicitors will also provide critical insights for optimizing cultivation and production strategies.

References

- 1. ukaazpublications.com [ukaazpublications.com]

- 2. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijfmr.com [ijfmr.com]

- 4. savaglobal.com [savaglobal.com]

- 5. ijbpas.com [ijbpas.com]

- 6. Functional characterization of squalene synthase and squalene epoxidase in Taraxacum koksaghyz - PMC [pmc.ncbi.nlm.nih.gov]

- 7. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]

- 8. thaiscience.info [thaiscience.info]

- 9. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. jees.in [jees.in]

- 12. researchgate.net [researchgate.net]

- 13. orbit.dtu.dk [orbit.dtu.dk]

In Silico Binding Affinity of Bacopaside N2: A Technical Overview

Introduction

Bacopaside N2, a triterpenoid saponin isolated from Bacopa monnieri, has garnered significant interest within the scientific community for its potential neuroprotective effects. As a key bioactive constituent of an herb traditionally used in Ayurvedic medicine to enhance cognitive function, its therapeutic promise is being rigorously investigated. Computational methods, particularly in silico molecular docking, serve as a powerful preliminary tool in modern drug discovery to predict the binding affinity and interaction patterns of natural compounds with specific protein targets. This technical guide provides an in-depth analysis of the in silico binding affinity of this compound against key protein targets implicated in neurodegenerative diseases, primarily Alzheimer's disease.

Binding Affinity Analysis

Molecular docking studies have been employed to quantify the binding affinity of this compound against several proteins central to the pathology of Alzheimer's disease. The binding energy, typically measured in kilocalories per mole (kcal/mol), indicates the stability of the ligand-protein complex; a more negative value signifies a stronger and more favorable interaction.

Quantitative Data Summary

The binding affinities of this compound and relevant comparator compounds, including the synthetic drug Donepezil, are summarized below. These studies highlight the potential of this compound as a potent inhibitor of key pathological enzymes.

Table 1: Binding Affinity of this compound and Comparators with Alzheimer's-Related Protein Targets

| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Reference |

| Caspase-3 (CASP-3) | 3KJF | This compound | -8.2 | [1] |

| Donepezil (Synthetic Drug) | -6.6 | [1] | ||

| Bacopasaponin G | -9.6 | [1] | ||

| Tau-protein kinase I (TPK I) | 1J1B | This compound | -9.1 | [1] |

| Donepezil (Synthetic Drug) | -7.0 | [1] | ||

| Bacopasaponin G | -8.8 | [1] | ||

| Beta-Secretase (BACE1) | N/A* | This compound | Potential Inhibitor** | [2] |

| Bacopaside C | -11.09 | [2] | ||

| Bacoside A | -12.91 | [2] |

*PDB ID for the BACE1 study was not specified in the available literature. **A specific binding energy value was not provided, but the study identified this compound as a potential inhibitor based on its interaction with the key active site residue Asp289.[2]

The data indicates that this compound demonstrates a more favorable binding energy for both Caspase-3 and Tau-protein kinase I compared to the commonly used Alzheimer's drug, Donepezil.[1]

Experimental and Computational Protocols

The in silico results presented are derived from specific computational methodologies. Understanding these protocols is critical for interpreting and potentially reproducing the findings.

Molecular Docking Workflow

The general workflow for the cited molecular docking studies involves several key stages, from protein and ligand preparation to the final analysis of the results.

Caption: A generalized workflow for in silico molecular docking studies.

Protocol for Caspase-3 and Tau-protein kinase I Docking

-

Receptor Selection and Preparation : The three-dimensional crystal structures of Caspase-3 (PDB ID: 3KJF) and Tau-protein kinase I (PDB ID: 1J1B) were obtained from the Protein Data Bank.[1]

-

Ligand Selection : Bioactive compounds from Bacopa monnieri, including this compound, were selected for the study alongside the synthetic drug Donepezil for comparison.[1]

-

Molecular Docking Software : The molecular docking simulation was performed using the PyRx tool (Version 0.8).[1]

-

Visualization and Interaction Analysis : The resulting ligand-protein interactions were visualized and analyzed using the Molecular Graphics Laboratory (MGL) tool (Version 1.5.6).[1] The primary goal was to identify favorable binding affinities and molecular interactions.[1]

Protocol for Beta-Secretase (BACE1) Docking

-

Receptor and Ligand Selection : The study focused on the inhibitory action of nine different bacopasides, including this compound, on the BACE1 enzyme, a key therapeutic target in Alzheimer's disease.[2]

-

Computational Approach : A molecular modeling approach was utilized to perform docking studies.[2]

-

Analysis : The analysis focused on the interaction of the bacopasides with the key active site residues of BACE1, which is crucial for its enzymatic activity.[2] this compound was found to interact with the essential Asp289 residue, identifying it as a potential inhibitor.[2]

Biological Context and Signaling Pathways

The protein targets selected for these in silico studies are not arbitrary; they are key players in the molecular cascade that leads to the neurodegeneration observed in Alzheimer's disease. This compound's potential to inhibit these proteins suggests a multi-faceted mechanism of action.

-

Beta-Secretase (BACE1) : This enzyme is responsible for the initial cleavage of the Amyloid Precursor Protein (APP), a critical step in the formation of amyloid-β (Aβ) peptides.[2] The aggregation of these peptides into plaques is a hallmark of Alzheimer's disease.[2]

-

Tau-protein kinase I (TPK I) : Also known as GSK-3β, this kinase is involved in the hyperphosphorylation of Tau protein. Hyperphosphorylated Tau proteins detach from microtubules and aggregate to form neurofibrillary tangles (NFTs), another primary pathological feature of Alzheimer's.[1]

-

Caspase-3 (CASP-3) : This protein is a key executioner caspase in the apoptotic pathway (programmed cell death). Its activation is linked to the neurotoxic effects of Aβ peptides and is involved in the neuronal loss characteristic of Alzheimer's disease.[1]

The potential inhibitory effects of this compound on these targets can be visualized as interruptions in the pathological signaling cascade.

Caption: Pathological cascade in Alzheimer's and potential inhibition by this compound.

Conclusion

The collective in silico evidence strongly suggests that this compound is a promising multi-target candidate for further investigation in the context of Alzheimer's disease therapeutics. Molecular docking studies consistently show favorable binding energies against BACE1, Tau-protein kinase I, and Caspase-3, often exceeding that of the established drug Donepezil. These computational findings provide a robust rationale for advancing this compound into further preclinical and experimental validation to confirm its inhibitory activity and therapeutic potential.

References

The Neuroprotective Mechanisms of Bacopaside N2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacopa monnieri, a perennial herb revered in traditional Ayurvedic medicine, has garnered significant attention in modern neuroscience for its nootropic and neuroprotective properties. The primary bioactive constituents responsible for these effects are a class of triterpenoid saponins known as bacosides. Among these, Bacopaside N2, a component of Bacoside B, is implicated in the plant's therapeutic potential. This technical guide provides an in-depth exploration of the putative mechanism of action of this compound in neurons, drawing upon the broader understanding of Bacopa monnieri saponins. While direct research exclusively on this compound is limited, this document extrapolates its likely functions based on the well-documented activities of its close chemical relatives, including Bacoside A, Bacopaside I, and the whole plant extract. This guide summarizes key findings, presents quantitative data for comparison, details experimental methodologies, and illustrates the intricate signaling pathways involved.

Core Mechanisms of Action

The neuroprotective and cognitive-enhancing effects of Bacopa monnieri saponins, including likely contributions from this compound, are multifaceted. They encompass a range of actions from antioxidant and anti-inflammatory effects to the modulation of neurotransmitter systems and the promotion of synaptic plasticity.

Antioxidant and Anti-inflammatory Pathways

One of the most well-established mechanisms of bacosides is their ability to mitigate oxidative stress and neuroinflammation, both of which are key contributors to neurodegeneration.[1][2]

-

Reduction of Oxidative Stress: Bacosides have been shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in various brain regions.[3] This leads to a reduction in lipid peroxidation and the neutralization of reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[1]

-

Anti-inflammatory Action: Bacopa monnieri extracts and isolated bacosides can suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in microglial cells.[4][5] This is achieved, in part, through the inhibition of key inflammatory signaling pathways involving cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4]

Modulation of Neurotransmitter Systems

Bacosides influence the levels and activity of several key neurotransmitters crucial for cognitive function.

-

Cholinergic System: Bacopa monnieri extracts have been shown to inhibit acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[6] By increasing the availability of acetylcholine in the synaptic cleft, bacosides can enhance cholinergic neurotransmission, which is vital for learning and memory.

-

Serotonergic and Dopaminergic Systems: Evidence suggests that bacosides can also modulate the serotonergic and dopaminergic systems, which play significant roles in mood, cognition, and executive function.[7]

Enhancement of Synaptic Plasticity and Dendritic Arborization

A remarkable effect of Bacopa monnieri saponins is their ability to promote structural changes in neurons that are fundamental to learning and memory.

-

CREB and BDNF Signaling: Bacosides have been shown to upregulate the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor that plays a pivotal role in long-term memory formation.[8] Activated CREB, in turn, promotes the expression of brain-derived neurotrophic factor (BDNF), a key neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.[8][9]

-

Increased Dendritic Arborization: Animal studies have demonstrated that treatment with Bacopa monnieri extract leads to an increase in the length and branching of dendrites in neurons of the hippocampus and amygdala. This enhanced dendritic arborization provides a greater surface area for synaptic connections, thereby facilitating more robust neural circuits.

Anti-Apoptotic Effects

Bacosides exhibit anti-apoptotic properties, protecting neurons from programmed cell death.

-

Regulation of the Bax/Bcl-2 Pathway: Bacopa monnieri extract has been shown to modulate the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[4] By promoting the expression of Bcl-2 and inhibiting Bax, bacosides can prevent the initiation of the apoptotic cascade.[10][11]

-

Inhibition of Caspases: Bacosides can also inhibit the activity of caspases, a family of proteases that are the executioners of apoptosis.[5] Specifically, the inhibition of caspase-3 is a critical step in preventing neuronal death.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of Bacopa monnieri extracts and its constituents. It is important to note the variability in extracts, dosages, and experimental models.

Table 1: Effects on Antioxidant Enzyme Activity

| Compound/Extract | Model | Brain Region | Enzyme | Change | Reference |

| Bacoside A (10 mg/kg) | Cigarette smoke-exposed rats | Brain | Superoxide Dismutase (SOD) | Increased | [3] |

| Bacoside A (10 mg/kg) | Cigarette smoke-exposed rats | Brain | Catalase (CAT) | Increased | [3] |

| Bacoside A (10 mg/kg) | Cigarette smoke-exposed rats | Brain | Glutathione Peroxidase (GPx) | Increased | [3] |

| Bacopaside I (3, 10, 30 mg/kg) | Ischemic rats | Brain | Superoxide Dismutase (SOD) | Improved | [3] |

| Bacopaside I (3, 10, 30 mg/kg) | Ischemic rats | Brain | Catalase (CAT) | Improved | [3] |

| Bacopaside I (3, 10, 30 mg/kg) | Ischemic rats | Brain | Glutathione Peroxidase (GPx) | Improved | [3] |

Table 2: Effects on Neurotransmitter Systems and Synaptic Proteins

| Compound/Extract | Model | Parameter | Change | Reference |

| Bacopa monnieri extract (300 mg/day) | Healthy elderly volunteers | Acetylcholinesterase (AChE) activity | Decreased | [6] |

| Bacopa monnieri extract | Prenatally stressed rat offspring | p-CREB/CREB ratio | Increased | [8] |

| Bacopa monnieri extract | Prenatally stressed rat offspring | Mature BDNF | Increased | [12] |

| Bacopa monnieri extract | Prenatally stressed rat offspring | Synaptotagmin-1 | Increased | [12] |

| Bacopa monnieri extract | Prenatally stressed rat offspring | PSD-95 | Increased | [12] |

Experimental Protocols

Isolation of Bacosides

A general method for the separation and purification of total saponins from Bacopa monnieri involves the following steps:

-

Extraction: The plant material is extracted with 80% ethanol. The combined extracts are then concentrated.

-

Purification: The concentrated extract is passed through an HP-20 macroporous resin column.

-

Elution and Drying: The eluate is collected and evaporated to dryness under reduced pressure to yield the total saponins extract.[13]

In Vitro Neuroprotection Assay

-

Cell Line: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used.

-

Induction of Toxicity: Neuronal damage can be induced by various agents such as hydrogen peroxide (for oxidative stress), amyloid-beta peptides (for Alzheimer's disease models), or sodium nitroprusside (for nitrative stress).

-

Treatment: Cells are pre-treated with varying concentrations of this compound or other bacosides for a specified duration (e.g., 24 hours) before the addition of the toxic agent.

-

Assessment of Viability: Cell viability is typically measured using the MTT assay, which assesses mitochondrial function.

-

Measurement of Biomarkers: Levels of ROS, lipid peroxidation, and the expression of apoptotic and anti-apoptotic proteins (e.g., Bax, Bcl-2, caspases) can be quantified using techniques like fluorescence microscopy, western blotting, and qPCR.

Animal Models for Cognitive Enhancement

-

Animals: Wistar rats are a frequently used model.

-

Administration: Bacopa monnieri extract or isolated bacosides are administered orally at varying doses (e.g., 20-80 mg/kg) for a period of several weeks.

-

Behavioral Testing: Cognitive function is assessed using behavioral mazes such as the Morris water maze (for spatial learning and memory) or the T-maze.

-

Histological Analysis: After the treatment period, brain tissue is collected. Dendritic arborization can be visualized and quantified using Golgi staining followed by camera lucida tracing. The expression of synaptic proteins and signaling molecules can be analyzed by immunohistochemistry and western blotting.

Signaling Pathways and Experimental Workflows

Caption: Overview of the neuroprotective pathways modulated by this compound.

Caption: Signaling cascade for enhanced synaptic plasticity by this compound.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Assessing the Anti-inflammatory Effects of Bacopa-Derived Bioactive Compounds Using Network Pharmacology and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropharmacological Review of the Nootropic Herb Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. magistralbr.caldic.com [magistralbr.caldic.com]

- 6. Effects of 12-Week Bacopa monnieri Consumption on Attention, Cognitive Processing, Working Memory, and Functions of Both Cholinergic and Monoaminergic Systems in Healthy Elderly Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bacopa monnieri and Their Bioactive Compounds Inferred Multi-Target Treatment Strategy for Neurological Diseases: A Cheminformatics and System Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bacopa monnieri supplementation has no effect on serum brain-derived neurotrophic factor levels but beneficially modulates nuclear factor kappa B and cyclic AMP response element-binding protein levels in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. CN107789429A - Separation and purification method of bacopa monnieri total saponins extract and its application in the preparation of nervous system drugs - Google Patents [patents.google.com]

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Bacopaside N2 and Related Saponins from Bacopa monnieri

A Note to Researchers, Scientists, and Drug Development Professionals:

Scientific literature extensively documents a family of saponins, known as bacosides, isolated from the medicinal plant Bacopa monnieri. While specific pharmacokinetic data for Bacopaside N2 is not available in the current body of peer-reviewed research, this guide provides a comprehensive overview of the pharmacokinetics and bioavailability of closely related and well-studied bacosides, including Bacopaside I, Bacopaside II, and Bacoside A3. This compound is identified as a diglycosidic saponin and a constituent of Bacoside B, alongside Bacopaside IV, V, and N1.[1][2][3][4][5][6] Understanding the behavior of these structurally similar compounds offers valuable insights into the potential pharmacokinetic profile of this compound.

The neuroprotective and cognitive-enhancing effects of Bacopa monnieri are largely attributed to these triterpenoid saponins.[5][7][8] Bacosides are known to modulate neurotransmitter systems, exhibit antioxidant properties, and support neuronal communication.[9]

Overview of Bacoside Pharmacokinetics

The oral bioavailability of bacosides is generally considered to be low, a characteristic attributed to their poor aqueous solubility and complex chemical structures.[10][11][12] Research suggests that bacosides may undergo in vivo transformation into more biologically active metabolites.[13][14] The aglycone derivatives of bacosides, such as ebelin lactone, are thought to possess better central nervous system drug-like properties and improved ability to cross the blood-brain barrier.[7][13][14]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for prominent bacosides, as determined in preclinical studies.

| Compound | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Absolute Bioavailability (%) | Reference |

| Bacopaside I | Rat | 10 mg/kg (oral) | 128.3 ± 21.5 | 0.5 | 456.7 ± 89.2 | 2.8 ± 0.6 | 12.4 | [15] |

| Rat | 5 mg/kg (IV) | - | - | 1841.5 ± 321.7 | 1.9 ± 0.4 | - | [15] | |

| Bacopaside II | Data Not Available | - | - | - | - | - | - | - |

| Bacoside A3 | Data Not Available | - | - | - | - | - | - | - |

Note: Comprehensive pharmacokinetic data for Bacopaside II and Bacoside A3 from publicly available literature is limited. The provided data for Bacopaside I serves as a representative profile for this class of compounds.

Experimental Protocols

Pharmacokinetic Study of Bacopaside I in Rats

This section details the methodology employed in a preclinical pharmacokinetic study of Bacopaside I.

Objective: To determine the pharmacokinetic profile of Bacopaside I in rats following oral and intravenous administration.

Experimental Workflow:

Caption: Workflow for the pharmacokinetic study of Bacopaside I in rats.

Detailed Methodology:

-

Animal Model: Male Wistar rats were used for the study.[15]

-

Dosing:

-

Oral Administration: A single dose of 10 mg/kg of Bacopaside I was administered via oral gavage.

-

Intravenous Administration: A single dose of 5 mg/kg of Bacopaside I was administered intravenously.[15]

-

-

Sample Collection: Blood samples were collected at predetermined time points post-dosing.

-

Sample Preparation: Plasma was separated from the blood samples, and proteins were precipitated using methanol.[15]

-

Analytical Method: The concentration of Bacopaside I in the plasma samples was quantified using a validated Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) method.[15]

-

Pharmacokinetic Analysis: The plasma concentration-time data was analyzed using non-compartmental methods to determine the key pharmacokinetic parameters.

Bioavailability and Factors Influencing Absorption

The low oral bioavailability of bacosides is a significant challenge in their development as therapeutic agents.[10][11][12] Several factors contribute to this, including:

-

Poor Solubility: Bacosides are sparingly soluble in water, which limits their dissolution in the gastrointestinal tract.

-

Efflux by Transporters: Bacosides have been identified as substrates for P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps xenobiotics out of cells, thereby reducing their absorption.[16] Bacopaside II has been shown to inhibit ABC transporter-mediated efflux, which may enhance the intracellular accumulation of co-administered drugs.[17][18]

Proposed Mechanism of P-glycoprotein Interaction:

Caption: Bacoside absorption and P-gp mediated efflux in the intestine.

Metabolism and In Vivo Transformation

There is growing evidence to suggest that bacosides are metabolized in the body to their aglycone forms, such as jujubogenin and pseudojujubogenin, which may then be further transformed into derivatives like ebelin lactone.[13][14] These metabolites are hypothesized to be more pharmacologically active and possess better blood-brain barrier permeability than the parent glycosides.[13][14]

Hypothesized Metabolic Pathway:

Caption: Proposed metabolic transformation of bacosides in vivo.

Future Research Directions

To fully elucidate the therapeutic potential of this compound and other bacosides, further research is warranted in the following areas:

-

Pharmacokinetic Studies of this compound: A dedicated pharmacokinetic study is essential to determine the absorption, distribution, metabolism, and excretion profile of this compound.

-

Metabolite Identification and Activity: Comprehensive studies are needed to identify the major metabolites of this compound in vivo and to evaluate their pharmacological activity.

-

Bioavailability Enhancement Strategies: The development of novel formulation strategies, such as nanoformulations or co-administration with P-gp inhibitors, could significantly improve the oral bioavailability of bacosides.

-

Blood-Brain Barrier Permeability: Further investigation into the mechanisms by which bacosides and their metabolites cross the blood-brain barrier is crucial for understanding their neuroprotective effects.

This technical guide provides a foundational understanding of the pharmacokinetics and bioavailability of key bacosides from Bacopa monnieri. While specific data for this compound is currently lacking, the information presented herein for its structural analogs offers a valuable framework for future research and development in this promising area of neuropharmacology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biotechnological production of bacosides from cell and organ cultures of Bacopa monnieri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 871706-75-1 | WJB70675 | Biosynth [biosynth.com]

- 10. journalajob.com [journalajob.com]

- 11. researchgate.net [researchgate.net]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri | PLOS One [journals.plos.org]

- 15. A simple LC-ESI-MS/MS method for quantification of bacopaside I in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Enhancement of Doxorubicin Efficacy by Bacopaside II in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Solubility Profile of Bacopaside N2: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – November 21, 2025 – This technical guide provides a comprehensive overview of the solubility characteristics of Bacopaside N2, a triterpenoid saponin isolated from Bacopa monnieri. This document is intended for researchers, scientists, and professionals in drug development, offering critical data and methodologies to facilitate further investigation and application of this promising bioactive compound.

This compound, a constituent of the medicinal plant Bacopa monnieri, has garnered significant interest for its potential neuroprotective properties. Understanding its solubility in various laboratory solvents is paramount for experimental design, formulation development, and ensuring the accuracy and reproducibility of research findings. While precise quantitative solubility data for this compound remains limited in publicly available literature, this guide consolidates the existing qualitative information and provides supplementary quantitative data for structurally similar bacosides to inform laboratory practices.

Core Findings on this compound Solubility

To provide a practical reference for researchers, the following table summarizes the available solubility information for this compound and includes quantitative data for the closely related compounds, Bacopaside I and Bacopaside II.

| Compound | Solvent | Solubility | Data Type |

| This compound | Dimethyl Sulfoxide (DMSO) | Soluble | Qualitative |

| Methanol | Soluble | Qualitative | |

| Ethanol | Soluble | Qualitative | |

| Pyridine | Soluble | Qualitative | |

| Chloroform | Soluble | Qualitative | |

| Dichloromethane | Soluble | Qualitative | |

| Ethyl Acetate | Soluble | Qualitative | |

| Acetone | Soluble | Qualitative | |

| Bacopaside I | DMSO (in a mixed solvent system) | ≥ 2.5 mg/mL | Quantitative |

| Bacopaside II | DMSO | 90 mg/mL | Quantitative |

Note: The solubility of Bacopaside I was reported in a vehicle containing 10% DMSO.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The following outlines a general protocol that can be adapted for determining the quantitative solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected laboratory solvent (e.g., DMSO, methanol, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of compound added should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated HPLC method or another appropriate quantitative technique.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Implicated Signaling Pathway in Neuroprotection

The neuroprotective effects of bacosides from Bacopa monnieri are believed to be mediated, in part, through the modulation of intracellular signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, growth, and proliferation and has been implicated in the neuroprotective actions of various natural compounds, including saponins.[6][7] While a specific pathway for this compound has not been definitively elucidated, the PI3K/Akt pathway represents a plausible mechanism for its observed biological activities.

This guide serves as a foundational resource for researchers working with this compound. The provided information on solubility, experimental protocols, and potential mechanisms of action is intended to support the advancement of scientific knowledge regarding this and other bioactive compounds from Bacopa monnieri. Further quantitative studies are encouraged to precisely define the solubility profile of this compound in a wider range of solvents.

References

- 1. Insights Into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Natural Product Description|this compound [sinophytochem.com]

- 4. This compound | CAS:871706-75-1 | Manufacturer ChemFaces [chemfaces.com]

- 5. biocrick.com [biocrick.com]

- 6. Natural products attenuate PI3K/Akt/mTOR signaling pathway: A promising strategy in regulating neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PI3K/Akt signaling pathway is involved in the neurotrophic effect of senegenin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Landscape of Bacopaside N2: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the neuroprotective properties of Bacopaside N2, a key triterpenoid saponin found in the medicinal plant Bacopa monnieri. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for neurodegenerative diseases.

Executive Summary

This compound, a dammarane-type triterpenoid saponin, has emerged as a compound of interest in the field of neuroprotection. While research on the isolated compound is still developing, evidence from in silico studies and the well-documented neuroprotective effects of Bacopa monnieri extracts, in which this compound is a significant constituent, points towards its potential in mitigating neuronal damage. The primary neuroprotective mechanisms are believed to encompass anti-apoptotic and anti-tauopathic activities, alongside the broader antioxidant and anti-inflammatory effects characteristic of bacosides. This guide summarizes the current understanding of this compound's neuroprotective potential, details relevant experimental protocols, and visualizes the putative signaling pathways involved.

Core Neuroprotective Mechanisms

The neuroprotective effects of this compound are thought to be multifactorial, targeting key pathological cascades in neurodegenerative disorders.

2.1 Anti-Apoptotic Activity:

In silico modeling has demonstrated that this compound exhibits favorable binding energies with Caspase-3, a critical executioner enzyme in the apoptotic cascade.[1] This suggests that this compound may directly or indirectly inhibit Caspase-3 activity, thereby preventing the downstream events of programmed cell death. The integrity of mitochondrial membranes is also crucial in apoptosis, and related bacosides have been shown to preserve mitochondrial function, a property likely shared by this compound.

2.2 Inhibition of Tau Hyperphosphorylation:

The same in silico studies revealed a strong binding affinity of this compound for Tau protein kinase I (TPK I), also known as Glycogen Synthase Kinase 3 Beta (GSK-3β).[1] Hyperactivation of GSK-3β is a key factor in the abnormal hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease. By potentially inhibiting GSK-3β, this compound may play a crucial role in preventing NFT formation and subsequent neuronal dysfunction.

2.3 Antioxidant and Anti-inflammatory Effects:

While direct quantitative data for this compound is limited, the broader class of bacosides from Bacopa monnieri are well-documented for their potent antioxidant and anti-inflammatory properties. These compounds are known to scavenge free radicals, enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, and suppress the production of pro-inflammatory cytokines. It is highly probable that this compound contributes significantly to these effects.

Data Presentation: In Silico Binding Affinities

To date, the most specific quantitative data for this compound's neuroprotective potential comes from in silico docking studies. The following table summarizes the binding energies of this compound with key protein targets implicated in neurodegeneration.

| Compound | Target Protein | Binding Energy (kcal/mol) | Implied Neuroprotective Mechanism | Reference |

| This compound | Caspase-3 | -9.1 | Inhibition of Apoptosis | [1] |

| This compound | Tau protein kinase I (GSK-3β) | -9.1 | Inhibition of Tau Hyperphosphorylation | [1] |

| Donepezil (Reference Drug) | Caspase-3 | -6.6 | Inhibition of Apoptosis | [1] |

| Donepezil (Reference Drug) | Tau protein kinase I (GSK-3β) | -7.0 | Inhibition of Tau Hyperphosphorylation | [1] |

Experimental Protocols

Detailed experimental protocols for isolated this compound are not yet widely published. However, based on studies of Bacopa monnieri extracts and other bacosides, the following methodologies are recommended for investigating the neuroprotective properties of this compound.

4.1 In Vitro Neuroprotection Assay using Neuronal Cell Lines (e.g., SH-SY5Y, PC12)

-

Objective: To assess the ability of this compound to protect neuronal cells from toxic insults.

-

Methodology:

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells in appropriate media and conditions.

-

Induction of Neurotoxicity: Induce neuronal damage using agents such as amyloid-beta (Aβ) oligomers, hydrogen peroxide (H₂O₂), or glutamate.

-

Treatment: Pre-treat or co-treat cells with varying concentrations of purified this compound.

-

Cell Viability Assessment: Quantify cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

-

Apoptosis Assays: Measure markers of apoptosis, including Caspase-3 activity (using a colorimetric or fluorometric assay), and changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins via Western blotting or qPCR.

-

Oxidative Stress Measurement: Quantify intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFDA. Measure the activity of antioxidant enzymes (SOD, CAT) using commercially available kits.

-

4.2 In Vitro Tau Phosphorylation Assay

-

Objective: To determine the effect of this compound on the phosphorylation of Tau protein.

-

Methodology:

-

Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y) and treat with a known inducer of Tau hyperphosphorylation (e.g., okadaic acid) in the presence or absence of this compound.

-

Western Blot Analysis: Lyse the cells and perform Western blotting using antibodies specific for total Tau and phosphorylated Tau at various epitopes (e.g., AT8, PHF-1).

-

Kinase Activity Assay: Directly measure the activity of GSK-3β in cell lysates using a kinase activity assay kit.

-

4.3 In Vivo Studies using Animal Models of Neurodegeneration

-

Objective: To evaluate the neuroprotective efficacy of this compound in a living organism.

-

Methodology:

-

Animal Model: Utilize established animal models of neurodegenerative diseases, such as transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PSEN1) for Alzheimer's disease, or toxin-induced models (e.g., MPTP for Parkinson's disease).

-

Administration: Administer this compound orally or via intraperitoneal injection over a specified period.

-

Behavioral Assessments: Conduct behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze) or motor function (e.g., rotarod test).

-

Histopathological and Biochemical Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue. Perform immunohistochemistry to quantify amyloid plaques, neurofibrillary tangles, and neuronal loss. Use ELISA or Western blotting to measure levels of Aβ, phosphorylated Tau, and inflammatory markers in brain homogenates.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways of this compound and a general experimental workflow.

Caption: Putative neuroprotective signaling pathways of this compound.

Caption: General experimental workflow for in vitro neuroprotection assays.

Future Directions and Conclusion

While in silico data for this compound is promising, further research with the isolated compound is imperative to validate these findings and fully elucidate its neuroprotective potential. Future studies should focus on:

-

Quantitative in vitro studies: Determining the IC50 values of this compound for the inhibition of Caspase-3, GSK-3β, and other relevant targets.

-

In vivo efficacy: Evaluating the neuroprotective effects of purified this compound in animal models of neurodegenerative diseases, including pharmacokinetic and pharmacodynamic studies.

-

Mechanism of action: Delving deeper into the molecular signaling pathways modulated by this compound, including its effects on upstream regulators of apoptosis and tau phosphorylation.

References

Initial Screening of Bacopaside N2 for Neuroactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the initial in vitro screening of Bacopaside N2, a triterpenoid saponin found in Bacopa monnieri, for its potential neuroactive properties. Due to the limited publicly available data specifically on isolated this compound, this document outlines a proposed screening cascade based on established methodologies for other neuropharmacological agents and related bacosides.

Introduction

Bacopa monnieri has a long history of use in traditional medicine for cognitive enhancement. Its neuroprotective and nootropic effects are largely attributed to a class of compounds known as bacosides. While much of the research has focused on Bacoside A and its constituents, other bacosides, such as this compound, a component of the Bacoside B fraction, remain less characterized.[1] This guide details a systematic approach to the initial evaluation of this compound's neuroactivity, focusing on its potential neuroprotective effects, modulation of key neurotransmitter systems, and influence on intracellular signaling pathways crucial for neuronal health and plasticity. An in silico study has suggested the potential for this compound to bind to Tau-protein kinase I, indicating a possible role in neurodegenerative disease pathways.

Experimental Protocols

Isolation and Purification of this compound

A standardized and pure sample of this compound is essential for accurate screening. The following protocol is a generalized approach for its isolation from Bacopa monnieri plant material.

Protocol: Isolation of this compound

-

Extraction:

-

Air-dry and powder the aerial parts of Bacopa monnieri.

-

Perform successive extractions with a non-polar solvent (e.g., hexane) to remove lipids, followed by extraction with a polar solvent (e.g., 80% methanol) to obtain the crude saponin extract.

-

-

Fractionation:

-

Subject the crude methanol extract to column chromatography on silica gel.

-

Elute with a gradient of chloroform and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify the Bacoside B-containing fractions.

-

-

Purification of this compound:

-

Pool the Bacoside B-rich fractions and subject them to further purification using preparative High-Performance Liquid Chromatography (HPLC).

-

Use a C18 column with a mobile phase gradient of acetonitrile and water.

-

Collect the peak corresponding to this compound, identified by comparison with a reference standard or by mass spectrometry.

-

-

Characterization:

-

Confirm the identity and purity of the isolated this compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

In Vitro Neuroprotection Assays

2.2.1. Cell Viability Assay in Neuronal Cells

This assay assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Protocol: MTT Assay in SH-SY5Y Cells

-

Cell Culture: Culture human neuroblastoma (SH-SY5Y) cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

-

Induction of Oxidative Stress: Induce cytotoxicity by exposing the cells to a neurotoxic agent, such as hydrogen peroxide (H₂O₂) or glutamate, for a further 24 hours. Include a vehicle control group (no this compound) and a positive control group (a known neuroprotective agent).

-

MTT Assay:

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Neurotransmitter System Modulation

2.3.1. Acetylcholinesterase (AChE) Inhibition Assay

This assay determines if this compound can inhibit the activity of acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine.

Protocol: Ellman's Method for AChE Inhibition [2][3]

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and varying concentrations of this compound.[2][3]

-

Enzyme Addition: Add a solution of acetylcholinesterase from electric eel to each well.[2]

-

Substrate Addition: Initiate the reaction by adding acetylthiocholine iodide (ATCI) as the substrate.[2][3]

-

Measurement: Measure the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate, by monitoring the absorbance at 412 nm over time using a microplate reader.[2][3]

-

Data Analysis: Calculate the percentage of AChE inhibition and determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).[2]

2.3.2. Neurotransmitter Receptor Binding Assays

These assays evaluate the affinity of this compound for key neurotransmitter receptors, such as serotonin (5-HT) and GABA receptors.

Protocol: Radioligand Binding Assay for 5-HT2A and GABA-A Receptors [4][5]

-